4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol
Beschreibung
4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol is a chemical compound listed in the PubChem database
Eigenschaften
IUPAC Name |
4-fluoro-2-[(4-methylphenyl)methoxy]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FOS/c1-10-2-4-11(5-3-10)9-16-13-8-12(15)6-7-14(13)17/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLHSCGCEJERFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol involves specific synthetic routes and reaction conditions. The preparation methods can include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route would depend on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of 4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol. Optimizing these conditions can lead to higher yields and better purity of the compound.
Industrial Production Methods: On an industrial scale, the production of 4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol would involve large-scale reactors and precise control of reaction parameters to ensure consistent quality and quantity of the product.
Analyse Chemischer Reaktionen
4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert 4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions: The reactions typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions, such as temperature and solvent, are optimized for each reaction to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Each reaction pathway can lead to different derivatives and compounds.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: In biological research, 4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol can be used to study its effects on biological systems and its potential as a therapeutic agent.
Industry: In the industrial sector, 4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-[(4-methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
